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molecular formula C7H6BrN3 B1441427 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1032943-41-1

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1441427
M. Wt: 212.05 g/mol
InChI Key: JKJHQTNGESACSE-UHFFFAOYSA-N
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Patent
US09296761B2

Procedure details

Sodium hydride (60% in mineral oil, 0.524 g, 13.1 mmol) was added to a solution of C7 (3.20 g, 10.9 mmol) in tetrahydrofuran (20 mL), and the reaction mixture was heated at reflux for 1.5 hours, then allowed to sit at room temperature for 90 hours. Additional sodium hydride (1 equivalent) was added, and the reaction mixture was heated at reflux for 3 hours. After cooling to room temperature, the mixture was quenched with water, diluted with saturated aqueous sodium chloride solution, and extracted with ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 100% ethyl acetate in heptane) afforded the product as a solid. Yield: 1.51 g, 7.12 mmol, 65%. 1H NMR (400 MHz, CDCl3) δ 8.87 (s, 1H), 8.38 (s, 1H), 8.03 (s, 1H), 4.19 (s, 3H).
Quantity
0.524 g
Type
reactant
Reaction Step One
Name
C7
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[N:6][CH:7]=[C:8](Br)[C:9]=1[CH:10]=[N:11][NH:12][CH3:13]>O1CCCC1>[Br:3][C:4]1[CH:5]=[N:6][CH:7]=[C:8]2[N:12]([CH3:13])[N:11]=[CH:10][C:9]=12 |f:0.1|

Inputs

Step One
Name
Quantity
0.524 g
Type
reactant
Smiles
[H-].[Na+]
Name
C7
Quantity
3.2 g
Type
reactant
Smiles
BrC=1C=NC=C(C1C=NNC)Br
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with water
ADDITION
Type
ADDITION
Details
diluted with saturated aqueous sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via silica gel chromatography (Gradient: 0% to 100% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
90 h
Name
Type
product
Smiles
BrC1=C2C(=CN=C1)N(N=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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